molecular formula C9H8F2O B1411489 2',4'-Difluoro-6'-methylacetophenone CAS No. 1807099-28-0

2',4'-Difluoro-6'-methylacetophenone

Cat. No. B1411489
CAS RN: 1807099-28-0
M. Wt: 170.16 g/mol
InChI Key: JWQMPNJEDBFFBB-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-6’-methylacetophenone, also known as 1-(2,4-Difluoro-6-methylphenyl)ethanone, is an organic chemical compound . It has a molecular formula of C9H8F2O and a molecular weight of 170.16 g/mol .


Molecular Structure Analysis

The molecular structure of 2’,4’-Difluoro-6’-methylacetophenone consists of a central carbon atom bonded to a methyl group (CH3) and a phenyl ring. The phenyl ring has two fluorine atoms and one methyl group attached to it .

Safety and Hazards

While specific safety and hazard information for 2’,4’-Difluoro-6’-methylacetophenone is not available in the search results, it’s generally important to handle chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding ingestion and inhalation, and keeping the compound away from heat and open flames .

properties

IUPAC Name

1-(2,4-difluoro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMPNJEDBFFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-6'-methylacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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